molecular formula C13H17ClN2O B14513771 N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine CAS No. 62642-88-0

N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine

Katalognummer: B14513771
CAS-Nummer: 62642-88-0
Molekulargewicht: 252.74 g/mol
InChI-Schlüssel: ZVBOHRGVAPZLOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine is a heterocyclic compound with a unique structure that includes a chlorophenyl group and an oxazin ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with 2,2,4-trimethyl-1,3-oxazolidine under acidic conditions to form the desired oxazin ring . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Chlorophenyl)-1,2-phenylenediamine: An intermediate for the synthesis of other compounds.

    N-(4-Chlorophenyl)formamide: Used in various chemical reactions and as a precursor for other compounds.

    N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide: Investigated for its biological activities.

Uniqueness

N-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazin-2-amine is unique due to its oxazin ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

62642-88-0

Molekularformel

C13H17ClN2O

Molekulargewicht

252.74 g/mol

IUPAC-Name

N-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-amine

InChI

InChI=1S/C13H17ClN2O/c1-9-8-13(2,3)16-12(17-9)15-11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16)

InChI-Schlüssel

ZVBOHRGVAPZLOF-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(N=C(O1)NC2=CC=C(C=C2)Cl)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.